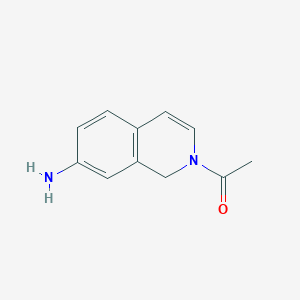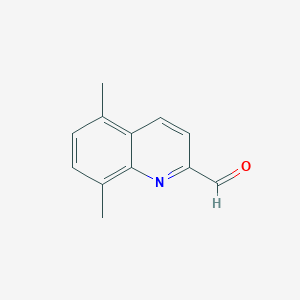
1,3,6,6-Tetramethyl-5,6,7,8-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,6,6-Tetramethyl-5,6,7,8-tetrahydroisoquinoline is an organic compound belonging to the class of tetrahydroisoquinolines This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core with four methyl groups attached at positions 1, 3, 6, and 6
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6,6-Tetramethyl-5,6,7,8-tetrahydroisoquinoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a substituted benzaldehyde with a cyclohexanone derivative in the presence of an acid catalyst can lead to the formation of the desired tetrahydroisoquinoline compound. The reaction conditions typically include elevated temperatures and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These processes often utilize optimized reaction conditions to maximize yield and purity. Catalysts such as Lewis acids or Bronsted acids are commonly employed to facilitate the cyclization reaction. Additionally, advanced purification techniques, including distillation and recrystallization, are used to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,6,6-Tetramethyl-5,6,7,8-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline derivatives, dihydroisoquinoline derivatives, and various substituted isoquinolines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,3,6,6-Tetramethyl-5,6,7,8-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1,3,6,6-Tetramethyl-5,6,7,8-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. Additionally, it can interact with DNA and RNA, affecting gene expression and protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6,7,8-Tetrahydroisoquinoline: A structurally similar compound with fewer methyl groups.
3,3,6,6-Tetramethyl-1,2,3,4,5,6,7,8-octahydroacridine: Another related compound with a different core structure.
1,2,3,4-Tetrahydroisoquinoline: A simpler analog with no methyl substitutions.
Uniqueness
1,3,6,6-Tetramethyl-5,6,7,8-tetrahydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of four methyl groups enhances its stability and reactivity compared to its analogs. This unique structure also contributes to its potential as a versatile intermediate in organic synthesis and its promising biological activities.
Propriétés
Numéro CAS |
55713-41-2 |
|---|---|
Formule moléculaire |
C13H19N |
Poids moléculaire |
189.30 g/mol |
Nom IUPAC |
1,3,6,6-tetramethyl-7,8-dihydro-5H-isoquinoline |
InChI |
InChI=1S/C13H19N/c1-9-7-11-8-13(3,4)6-5-12(11)10(2)14-9/h7H,5-6,8H2,1-4H3 |
Clé InChI |
ZCSOFHVEWWANBN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(CCC(C2)(C)C)C(=N1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B11905217.png)

![3,4-Dichloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11905227.png)

![5-Oxaspiro[2.4]heptan-6-imine hydrobromide](/img/structure/B11905242.png)





![3-[(Trimethylsilyl)oxy]pyridine-4-carbonitrile](/img/structure/B11905275.png)
![3-(Ethylthio)-6-methylimidazo[1,2-a]pyridine](/img/structure/B11905277.png)
![6-(Dimethylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one](/img/structure/B11905285.png)
